molecular formula C8H15N B13321343 N-Methylspiro[3.3]heptan-1-amine

N-Methylspiro[3.3]heptan-1-amine

Cat. No.: B13321343
M. Wt: 125.21 g/mol
InChI Key: NQRCSDGPIDPNPN-UHFFFAOYSA-N
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Description

N-Methylspiro[33]heptan-1-amine is a chemical compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylspiro[3.3]heptan-1-amine typically involves the reaction of spiro[3.3]heptane-1,3-dione with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Spiro[3.3]heptane-1,3-dione} + \text{Methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methylspiro[3.3]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-Methylspiro[3.3]heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methylspiro[3.3]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-N-methylspiro[3.3]heptan-1-amine
  • 3-Methoxy-N-methylspiro[3.3]heptan-1-amine
  • N-Methylspiro[3.3]heptan-2-amine

Uniqueness

N-Methylspiro[3.3]heptan-1-amine is unique due to its specific spirocyclic structure and the presence of a methylamine group. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-methylspiro[3.3]heptan-3-amine

InChI

InChI=1S/C8H15N/c1-9-7-3-6-8(7)4-2-5-8/h7,9H,2-6H2,1H3

InChI Key

NQRCSDGPIDPNPN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC12CCC2

Origin of Product

United States

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